molecular formula C12H16N2O3 B556349 N-Acetyltryptophan methylamide CAS No. 6367-17-5

N-Acetyltryptophan methylamide

Cat. No. B556349
CAS RN: 6367-17-5
M. Wt: 259.3 g/mol
InChI Key: KHRMBHFDICMQHO-NSHDSACASA-N
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Description

“N-Acetyltryptophan methylamide” is a compound with the molecular formula C14H17N3O2 . It is also known by other names such as Ac-Trp-NHMe, (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide, and N-Ac-Trp-NHMe . The molecular weight of this compound is approximately 259.30 g/mol .


Synthesis Analysis

A detailed analysis of the potential energy surface of N-acetyl-l-tryptophan-N-methylamide, both in the gas phase and in solution, has been reported . The minima are identified using the density-functional-theory (DFT) with the 6-31g(d) basis set . Another study reported a facile synthesis method of primary and secondary amides through a direct amidation of esters with sodium amidoboranes .


Molecular Structure Analysis

The molecular structure of “N-Acetyltryptophan methylamide” has been analyzed using various techniques. The compound has been found to have two amide-I transitions, which have been assigned unambiguously using 13C isotopic substitution of the carbonyl group . The compound has a topological polar surface area of 74 Ų .


Chemical Reactions Analysis

The chemical reactions involving “N-Acetyltryptophan methylamide” have been studied using various methods. For instance, a detailed analysis of the potential energy surface of N-acetyl-l-tryptophan-N-methylamide, both in the gas phase and in solution, has been reported .


Physical And Chemical Properties Analysis

“N-Acetyltryptophan methylamide” has several physical and chemical properties. It has a molecular weight of 259.30 g/mol, an XLogP3 of 0.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 .

Scientific Research Applications

  • Conformational Analysis : N-Acetyl-L-Tryptophan-N-methylamide's full conformational space was explored using ab initio MO computations, revealing 36 conformers and analyzing their relative stabilities in terms of sidechain–backbone interactions (Ceci et al., 2003).

  • Molecular Dynamics and Partition Coefficients : A study on indole derivatives (including N-Acetyltryptamine) compared experimental water/chloroform partition coefficients with those calculated using molecular dynamics simulations. This research highlighted the importance of treating long-range electrostatic interactions (Daura et al., 1996).

  • Inhibition of Angiogenesis : N-[2R-2-(hydroxamidocarbonymethyl)-4-methylpentanoyl)]-L- tryptophan methylamide, a matrix metalloprotease inhibitor, was found to reduce vessel number and area in a study exploring its role in angiogenesis, thus suggesting potential as an angiostatic agent (Galardy et al., 1994).

  • Electron Density and Electrostatic Properties : High-resolution X-ray diffraction was used to obtain experimental values of electron density and electrostatic potential for N-Acetyl-L-tryptophan methylamide. The results were compared with theoretical ab initio self-consistent-field calculations (Lecomte et al., 1992).

  • Circular Dichroism Studies : Circular dichroism (CD) was used to study N-Acetyl-L-tryptophan methylamide as a model molecule for aromatic amino acid residues in proteins. The study observed temperature dependence and solvent polarity effects on the amide π*←n transition (Matsuura et al., 1982).

  • Solvation Dynamics by Terahertz Spectroscopy : Terahertz absorption spectroscopy was employed to study the solvation of model peptides like N-Acetyl-tryptophan-amide (NATA) in aqueous solution. This research provided insights into peptide-water network motions and hydration levels required for biological functionality (Born et al., 2009).

  • Characterization in Human Serum Albumin Solutions : N-Acetyltryptophan has been used as a stabilizer in protein solutions like human serum albumin. A study characterized its degradation products in concentrated albumin solutions and developed an automated high-performance liquid chromatography-mass spectrometry method for their quantitation (Fang et al., 2011).

  • Selective Ion Monitoring in Serum : A method for determining deuterated and non-deuterated N-Acetyltryptophan in human serum using gas chromatography-mass fragmentography was developed, enabling in vivo measurement of tryptophan pyrrolase activity (Wegmann et al., 1978).

Future Directions

Future research on “N-Acetyltryptophan methylamide” could focus on its potential applications in the field of biotherapeutics, particularly in the context of oxidation reduction . Further studies could also explore its physical and chemical properties in more detail, as well as its safety profile.

properties

IUPAC Name

(2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEAHHGMZZKXFD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213050
Record name N-Acetyltryptophan methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyltryptophan methylamide

CAS RN

6367-17-5
Record name (αS)-α-(Acetylamino)-N-methyl-1H-indole-3-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6367-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltryptophan methylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyltryptophan methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Longarte, BC Dian, TS Zwier - 2001 - kb.osu.edu
… Our recent work on the model dipeptide N-acetyltryptophan methylamide, has found that there exist only a few low lying energy structures populated in the pre-nozzle gas mixture. …
Number of citations: 3 kb.osu.edu
BC Dian, A Longarte, TS Zwier - 2002 - kb.osu.edu
… in supersonic expansions to determine the ground state conformations of indole, 3-methylindole, tryptamine, n-acetyltryptophan amide (NATA) and n-acetyltryptophan methylamide (…
Number of citations: 3 kb.osu.edu
BC Dian, A Longarte, TS Zwier - 2001 - kb.osu.edu
… N-acetyltryptophan methylamide (NATMA) is used as model system for such studies. Large, conformation-specific changes in conformational population are possible. The dependence …
Number of citations: 3 kb.osu.edu
E Yurtsever, D Yuret, B Erman - The Journal of Physical Chemistry …, 2006 - ACS Publications
… Infrared and ultraviolet spectra of N-acetyltryptophan methylamide and comparison with results of density functional theory (DFT) 2 calculations indicate two dominant low energy …
Number of citations: 9 pubs.acs.org
T Endo, M Oya, FJ Joubert, K Hayashi… - Journal of protein …, 1989 - Springer
… 1 together with that for a model compound, N-acetyltryptophan methylamide (AcTrpNHMe). The N-1 proton resonance of AcTrpNHMe did not shift at all over the pH range 1.5-8.5, while …
Number of citations: 7 link.springer.com
CM Leavitt, KB Moore III, PL Raston… - The Journal of …, 2014 - ACS Publications
… note that for a similar model dipeptide system, Zwier and co-workers have shown that the interconversion barrier between C 5 and C 7 conformers of N-acetyltryptophan methylamide (…
Number of citations: 17 pubs.acs.org
TA LeGreve, EE Baquero, TS Zwier - Journal of the American …, 2007 - ACS Publications
… For instance, while N-acetyltryptophan methylamide (NATMA) spreads its population over three conformational isomers, the entire spectrum of 5-methoxy-NATMA (differing from NATMA …
Number of citations: 55 pubs.acs.org
C Dedonder-Lardeux, C Jouvet, S Perun… - Physical Chemistry …, 2003 - pubs.rsc.org
… This observation is particularly striking in the case of N-acetyltryptophan amide (NATA) and N-acetyltryptophan methylamide (NATMA) where the NH stretching vibration of the peptide …
Number of citations: 66 pubs.rsc.org
R Plate, MAJ Akkerman, HCJ Ottenheijm… - Journal of the Chemical …, 1987 - pubs.rsc.org
Reaction of the N-hydroxytryptophan derivative (5a) with pyruvoyl chloride gives access to the N-hydroxypiperazines (6a) and (13). O-Alkylation of the latter compounds, followed by …
Number of citations: 2 pubs.rsc.org
CP Pan, PR Callis, MD Barkley - The Journal of Physical …, 2006 - ACS Publications
The wavelength of maximum emission of tryptophan depends on the local electrostatic environment of the indole chromophore. The time-resolved emission spectra of seven rigid cyclic …
Number of citations: 49 pubs.acs.org

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